molecular formula C13H12N6O2S B2937016 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034365-68-7

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2937016
CAS No.: 2034365-68-7
M. Wt: 316.34
InChI Key: PHXOAQOOQVBZOB-UHFFFAOYSA-N
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Description

  • Starting Materials: Alkynes and azides (via Huisgen cycloaddition).

  • Conditions: Copper(I)-catalyzed reaction at ambient temperature.

  • Attachment of the Thiophene Moiety:

    • Starting Materials: Thiophene derivatives.

    • Conditions: Coupling reactions in the presence of palladium catalysts.

  • Industrial Production Methods

    Large-scale production often leverages continuous flow chemistry to ensure high yield and purity:

    • Flow Reactors: Utilize controlled reaction conditions.

    • Purification: Chromatography and crystallization techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step reactions:

    • Formation of the Pyridazinone Core:

      • Starting Materials: Acetic acid derivatives and hydrazine derivatives.

      • Conditions: Heating under reflux with suitable catalysts.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: Formation of sulfoxides from thiophene sulfur.

    • Reduction: Hydrogenation of the triazole ring.

    • Substitution: Nucleophilic substitution on the pyridazinone ring.

    Common Reagents and Conditions

    • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    • Reducing Agents: Sodium borohydride, hydrogen gas.

    • Nucleophiles: Amines, alcohols.

    Major Products

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Partially or fully hydrogenated triazoles.

    • Substitution Products: Varies based on the nucleophile used.

    Scientific Research Applications

    • Chemistry:

      • Catalysts: Functions as a ligand in metal-catalyzed reactions.

    • Biology:

      • Enzyme Inhibitors: Inhibits specific enzymes, useful in probing biological pathways.

    • Industry:

      • Materials Science: Incorporated into polymers to enhance material properties.

    Mechanism of Action

    • Enzyme Interaction: Binds to the active site of enzymes, altering their activity.

    • Molecular Targets: Specific targets include kinases and other regulatory proteins.

    • Pathways Involved: Alters signaling pathways, potentially leading to cell death in cancerous cells.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(6-Oxopyridazin-1(6H)-yl)-N-methylacetamide:

      • Differences: Lacks the triazole and thiophene moieties.

    • N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:

      • Differences: Lacks the pyridazinone core.

    Uniqueness

    • Multi-functionality: Combines multiple reactive centers, making it versatile for diverse applications.

    • Structural Complexity: The fusion of pyridazinone, triazole, and thiophene in one molecule is unique.

    Conclusion

    2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a compound of significant interest due to its unique structure and diverse reactivity. Its preparation methods, chemical reactions, and potential applications in various scientific fields highlight its importance. Its mechanism of action and comparison with similar compounds further emphasize its uniqueness and potential utility in research and industry.

    Properties

    IUPAC Name

    2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHXOAQOOQVBZOB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12N6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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